molecular formula C17H17N3O2S2 B2667831 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 1396811-04-3

1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate

Cat. No.: B2667831
CAS No.: 1396811-04-3
M. Wt: 359.46
InChI Key: VCYKRUWBLVXUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate is a complex organic compound that features both benzothiazole and thiazole rings. These heterocyclic structures are known for their significant biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Mechanism of Action

The mechanism of action of 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl 2,4-dimethyl-1,3-thiazole-5-carboxylate include other benzothiazole and thiazole derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their biological activities . Examples include:

Properties

IUPAC Name

[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-9-5-4-6-13-14(9)19-17(24-13)20-7-12(8-20)22-16(21)15-10(2)18-11(3)23-15/h4-6,12H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYKRUWBLVXUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=C(N=C(S4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.